An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-bromo-1-SEM-pyrazole
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-bromo-1-SEM-pyrazole
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (4-bromo-1-SEM-pyrazole). This document is intended for researchers, scientists, and drug development professionals who utilize pyrazole-based scaffolds in their work. The guide offers a detailed interpretation of the expected NMR spectra, grounded in the analysis of structurally related compounds and fundamental principles of NMR spectroscopy. While experimentally obtained spectra for this specific molecule are not widely published, this guide provides a robust, predictive analysis based on available data for analogous structures.
Introduction
The pyrazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical functionality.[1] The strategic introduction of a bromine atom at the C4-position provides a valuable handle for further synthetic transformations, such as cross-coupling reactions. Protecting the N1-position of the pyrazole ring is often a crucial step in multi-step syntheses. The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a popular choice for this purpose due to its stability under a wide range of reaction conditions and its facile removal under specific, mild conditions.
A thorough understanding of the NMR spectral characteristics of 4-bromo-1-SEM-pyrazole is essential for reaction monitoring, structural confirmation, and purity assessment. This guide will delve into the anticipated chemical shifts and coupling patterns for both the ¹H and ¹³C nuclei of this molecule.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-bromo-1-SEM-pyrazole. These predictions are based on the analysis of spectral data from similar compounds, including 1-benzyl-4-bromo-1H-pyrazole and 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole.[2]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.55 | s | 1H | H-5 | The protons on the pyrazole ring are expected to be singlets due to the absence of adjacent protons. The H-5 proton is typically downfield compared to H-3 in N1-substituted pyrazoles. |
| ~7.45 | s | 1H | H-3 | Similar to H-5, this proton appears as a singlet. The bromine at C-4 influences the electronic environment, leading to distinct chemical shifts for H-3 and H-5. |
| ~5.30 | s | 2H | N-CH₂-O | The methylene protons of the SEM group attached to the pyrazole nitrogen are expected to be a sharp singlet. |
| ~3.55 | t, J ≈ 8.4 Hz | 2H | O-CH₂-CH₂ | These methylene protons are adjacent to the other methylene group of the ethoxy moiety, resulting in a triplet. |
| ~0.90 | t, J ≈ 8.4 Hz | 2H | CH₂-CH₂-Si | These methylene protons are coupled to the O-CH₂ protons, also appearing as a triplet. |
| 0.00 | s | 9H | Si(CH₃)₃ | The nine equivalent protons of the trimethylsilyl group typically appear as a sharp singlet at or very near 0.00 ppm, often serving as an internal reference.[2] |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~140.5 | C-5 | The C-5 carbon of the pyrazole ring is typically the most downfield of the ring carbons in N1-substituted pyrazoles. |
| ~129.5 | C-3 | The C-3 carbon is also deshielded due to the adjacent nitrogen atoms. |
| ~94.0 | C-4 | The carbon atom directly attached to the bromine (C-4) is expected to be significantly shielded compared to unsubstituted pyrazole. |
| ~75.0 | N-CH₂-O | The methylene carbon of the SEM group attached to the nitrogen is deshielded by the adjacent nitrogen and oxygen atoms. |
| ~66.0 | O-CH₂-CH₂ | The methylene carbon of the ethoxy group attached to the oxygen. |
| ~17.5 | CH₂-CH₂-Si | The methylene carbon adjacent to the silicon atom. |
| -1.5 | Si(CH₃)₃ | The three equivalent methyl carbons of the trimethylsilyl group are highly shielded and appear upfield of 0 ppm. |
Scientific Rationale for Spectral Predictions
The predicted chemical shifts are derived from an understanding of the electronic effects of the substituents on the pyrazole ring.
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Influence of the Bromine Atom: The electron-withdrawing nature of the bromine atom at the C4-position is expected to have a significant impact on the chemical shifts of the pyrazole ring. In ¹³C NMR, the C4 carbon is directly attached to bromine, leading to a substantial upfield shift (shielding) due to the "heavy atom effect".[3] In the ¹H NMR spectrum, the bromine atom influences the electron density of the entire ring, contributing to the distinct chemical shifts of the H-3 and H-5 protons.
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Influence of the SEM Protecting Group: The SEM group is attached to the N1-position of the pyrazole ring. The protons and carbons of the SEM group have characteristic chemical shifts. The methylene group attached to the pyrazole nitrogen (N-CH₂-O) is deshielded by both the nitrogen and oxygen atoms. The two methylene groups of the ethoxy linker (-O-CH₂-CH₂-Si-) exhibit a typical triplet-triplet coupling pattern in the ¹H NMR spectrum. The trimethylsilyl (TMS) group provides a strong, sharp singlet at approximately 0 ppm in the ¹H NMR spectrum and a signal at a negative chemical shift in the ¹³C NMR spectrum, which are hallmark features of this protecting group.[2]
Experimental Protocols
To obtain high-quality NMR data for 4-bromo-1-SEM-pyrazole, the following experimental protocols are recommended.
Sample Preparation
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Sample Weighing: Accurately weigh approximately 5-10 mg of purified 4-bromo-1-SEM-pyrazole.
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Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules and is used as the basis for the predictions in this guide. Other solvents such as acetone-d₆ or DMSO-d₆ can also be used depending on the solubility of the compound.
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Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.
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Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, the TMS signal from the SEM group itself can often serve this purpose.
dot graph ERD { graph [rankdir=LR, splines=ortho]; node [shape=box, style=rounded];
} dot Caption: Workflow for NMR sample preparation and data acquisition.
¹H NMR Data Acquisition
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Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
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Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
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Spectral Width: Typically -2 to 12 ppm.
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Number of Scans: 8 to 16 scans, depending on the sample concentration.
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Relaxation Delay: 1-2 seconds.
¹³C NMR Data Acquisition
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Spectrometer: A 100 MHz or higher field NMR spectrometer.
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Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for each carbon.
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Spectral Width: Typically 0 to 200 ppm.
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Number of Scans: 128 to 1024 scans, or more, as ¹³C has a much lower natural abundance than ¹H.
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Relaxation Delay: 2-5 seconds.
Data Presentation and Interpretation
The logical relationship for assigning the peaks in the NMR spectra of 4-bromo-1-SEM-pyrazole is outlined below.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectral data for 4-bromo-1-SEM-pyrazole. By leveraging data from structurally similar compounds, a comprehensive and well-justified set of expected chemical shifts and coupling patterns has been presented. The provided experimental protocols offer a reliable methodology for acquiring high-quality NMR data for this and similar molecules. This guide serves as a valuable resource for scientists working with substituted pyrazoles, aiding in the crucial tasks of structural elucidation and reaction monitoring.
References
- Faria, J. V., et al. (2017).
- Elguero, J., et al. (1998). The Tautomerism of Heterocycles: A Critical Review. Advances in Heterocyclic Chemistry, 71, 1-260.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- BenchChem. (2023). An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-bromo-1H-pyrazole from 4-Bromopyrazole. BenchChem Technical Guides.
- Sigma-Aldrich.
- PubChem. 4-Bromopyrazole.
- Reich, H. J. (2022).
- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
- BenchChem. (2023). A Technical Guide to 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-Pyrazole): A Keystone Protecting Group Strategy in Heterocyclic Synthesis. BenchChem Technical Guides.
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Connect Journals. (2011). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
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MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
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ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]
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PMC. (2021). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]
